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Compound of Interest

Compound Name: Pomarose

Cat. No.: B12675126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pomarose is a high-impact captive odorant, a synthetic double-unsaturated ketone, patented

by Givaudan.[1] It does not occur in nature and is prized in the fragrance industry for its potent

and complex aroma profile.[1] Characterized by a powerful fruity and rosy scent, it also

possesses distinct nuances of apple, plum, and raisin.[1][2][3][4] The characteristic odor is

almost entirely attributed to the (2E,5Z)-stereoisomer.[1] Given its unique and potent sensory

properties, a standardized protocol for its evaluation is crucial for consistent characterization

and application in research and product development.

These application notes provide a detailed protocol for the sensory panel evaluation of

Pomarose, designed to ensure robust and reproducible data collection. The protocol covers

panelist selection and training, sample preparation, and specific sensory evaluation techniques.

Additionally, this document outlines the fundamental olfactory signaling pathway initiated by

odorants like Pomarose.

Chemical and Physical Properties of Pomarose
A comprehensive understanding of Pomarose's properties is essential for its proper handling

and evaluation.
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Property Value Reference

IUPAC Name
(2E,5Z)-5,6,7-Trimethylocta-

2,5-dien-4-one
[1]

CAS Number 357650-26-1 [1][4][5]

Molecular Formula C11H18O [1][4]

Molar Mass 166.264 g·mol−1 [1]

Appearance
Colorless to pale yellow clear

liquid (est.)
[4][5]

Odor Profile
Fruity, rose, apple, plum,

raisin, dried fruit
[1][2][3][4][5]

Odor Threshold 0.5 ng/L in air [1]

Boiling Point
236.15 °C @ 760.00 mm Hg

(est.)
[4][5]

Solubility
Soluble in alcohol; Insoluble in

water
[4][5]

Experimental Protocols
Sensory Panel Selection and Training
Objective: To establish a panel of trained assessors capable of consistently and accurately

evaluating the sensory characteristics of Pomarose.

Materials:

A pool of potential panelists (minimum 20)

Odor-free evaluation room with controlled temperature and ventilation

Reference odor standards (e.g., phenylethyl alcohol for 'rose', ethyl 2-methylbutyrate for

'fruity/apple', plum and raisin essential oils)
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Pomarose solutions at varying concentrations in an appropriate solvent (e.g., dipropylene

glycol or ethanol)

Odor-free smelling strips (blotters)[6]

Data collection forms or software

Procedure:

Recruitment and Screening:

Recruit individuals with a keen interest in sensory evaluation and no known olfactory

disorders.

Screen for olfactory acuity using a standardized odor identification test.

Training:

Familiarize panelists with the basic principles of sensory evaluation.[6][7]

Introduce the characteristic aroma profile of Pomarose and the reference standards.

Conduct multiple training sessions where panelists practice identifying and rating the

intensity of the primary odor attributes (fruity, rosy, apple, plum, raisin) in Pomarose
samples.

Assess panelist performance for consistency and repeatability. Select a final panel of 8-12

trained assessors.

Sample Preparation and Presentation
Objective: To prepare and present Pomarose samples in a standardized manner to minimize

bias.

Materials:

Pomarose (ensure high purity of the (2E,5Z)-stereoisomer)

High-purity solvent (e.g., dipropylene glycol, ethanol)
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Volumetric flasks and pipettes

Amber glass vials with screw caps

Odor-free smelling strips (blotters)

Coding labels

Procedure:

Dilution: Prepare a stock solution of Pomarose in the chosen solvent. Create a series of

dilutions at concentrations relevant to the intended application. A starting concentration of

1.00% in dipropylene glycol is often used for initial characterization.[4][5]

Blotter Preparation: Dip the smelling strips to a depth of 1 inch into the Pomarose solutions.

[6] Allow the solvent to evaporate for a consistent period before evaluation.

Coding and Randomization: Assign three-digit random codes to each sample to blind the

panelists.[8] The order of sample presentation should be randomized for each panelist to

avoid order effects.[6]

Presentation: Present the coded blotters to the panelists in a controlled environment.

Sensory Evaluation Methodology: Descriptive Analysis
Objective: To qualitatively and quantitatively describe the sensory profile of Pomarose.

Procedure:

Evaluation Environment: Conduct the evaluation in individual sensory booths that are well-

ventilated and free from extraneous odors.

Evaluation Technique:

Instruct panelists to smell the prepared blotters from a standardized distance.

Panelists should evaluate the odor profile at different time points (e.g., initial impression,

after 5 minutes, after 30 minutes) to assess the evolution of the fragrance.[6]
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Data Collection:

Panelists will rate the intensity of predefined sensory attributes (e.g., fruity, rosy, apple,

plum, raisin, overall intensity) on a structured scale (e.g., a 15-point intensity scale).

Provide space for panelists to record any other perceived aroma nuances or comments.

Data Analysis:

Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal

Component Analysis) to determine the sensory profile of Pomarose and to assess

panelist performance.

Quantitative Data Summary
The following table structure should be used to summarize the quantitative data from the

descriptive analysis.

Table 1: Mean Intensity Ratings of Pomarose Sensory Attributes

Sensory Attribute Mean Intensity (0-15 scale) Standard Deviation

Fruity

Rosy

Apple

Plum

Raisin

Overall Intensity

Visualizations
Olfactory Signaling Pathway
The perception of odorants like Pomarose is initiated by a complex signaling cascade within

the olfactory system. This process begins with the binding of the odorant molecule to specific G
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protein-coupled receptors (GPCRs) on the surface of olfactory receptor neurons.[9][10][11][12]

This binding event triggers a series of intracellular events, ultimately leading to the generation

of an electrical signal that is transmitted to the brain for processing.[13][14]

Olfactory Cilia

Olfactory Receptor Neuron

Pomarose Molecule Olfactory Receptor (GPCR)Binds to G-protein (Golf)Activates Adenylyl CyclaseActivates cAMPConverts ATP to

ATP

Ion ChannelOpens DepolarizationNa+/Ca2+ influx leads to Action Potential to BrainGenerates

Click to download full resolution via product page

Caption: Olfactory signal transduction cascade initiated by an odorant molecule.

Sensory Evaluation Workflow
The successful sensory evaluation of Pomarose relies on a structured and logical workflow,

from initial planning to final data analysis. This ensures that the results are reliable, repeatable,

and free from bias.
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Caption: Workflow for the sensory panel evaluation of Pomarose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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